N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1340867-50-6
VCID: VC11892317
InChI: InChI=1S/C14H12FN5/c15-12-4-2-1-3-11(12)8-17-13-7-14(19-9-18-13)20-6-5-16-10-20/h1-7,9-10H,8H2,(H,17,18,19)
SMILES: C1=CC=C(C(=C1)CNC2=CC(=NC=N2)N3C=CN=C3)F
Molecular Formula: C14H12FN5
Molecular Weight: 269.28 g/mol

N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine

CAS No.: 1340867-50-6

Cat. No.: VC11892317

Molecular Formula: C14H12FN5

Molecular Weight: 269.28 g/mol

* For research use only. Not for human or veterinary use.

N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine - 1340867-50-6

Specification

CAS No. 1340867-50-6
Molecular Formula C14H12FN5
Molecular Weight 269.28 g/mol
IUPAC Name N-[(2-fluorophenyl)methyl]-6-imidazol-1-ylpyrimidin-4-amine
Standard InChI InChI=1S/C14H12FN5/c15-12-4-2-1-3-11(12)8-17-13-7-14(19-9-18-13)20-6-5-16-10-20/h1-7,9-10H,8H2,(H,17,18,19)
Standard InChI Key YHRRJHYANRJOTQ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CNC2=CC(=NC=N2)N3C=CN=C3)F
Canonical SMILES C1=CC=C(C(=C1)CNC2=CC(=NC=N2)N3C=CN=C3)F

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine is defined by its IUPAC name and canonical SMILES representation:

Table 1: Molecular Properties of N-[(2-Fluorophenyl)methyl]-6-(1H-Imidazol-1-yl)pyrimidin-4-amine

PropertyValueSource
IUPAC NameN-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-aminePubChem
Molecular FormulaC₁₅H₁₄FN₅PubChem
Molecular Weight283.30 g/molPubChem
SMILESCC1=NC=CN1C2=NC=NC(=C2)NCC3=CC=CC=C3FPubChem
InChI KeyCRLGYDPHXRFURQ-UHFFFAOYSA-NPubChem

The fluorophenyl group introduces electronegativity and steric bulk, while the imidazole ring provides a hydrogen-bonding site critical for target engagement. Computational models suggest a planar conformation for the pyrimidine ring, with the imidazole and fluorophenyl groups oriented perpendicularly to minimize steric clashes.

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine involves multi-step organic reactions optimized for yield and purity:

  • Pyrimidine Core Formation: A condensation reaction between β-diketones and guanidine derivatives under acidic conditions generates the pyrimidine backbone.

  • Imidazole Substitution: Nucleophilic aromatic substitution introduces the imidazole moiety at the C6 position using imidazole and a suitable base.

  • Fluorophenylmethyl Attachment: A Buchwald-Hartwig coupling reaction links the fluorophenylmethyl group to the N4 amine, facilitated by palladium catalysts.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrimidine formationHCl (2M), 80°C, 12h65
Imidazole substitutionK₂CO₃, DMF, 100°C, 6h72
Fluorophenyl couplingPd(dba)₂, Xantphos, 110°C, 24h58

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are employed to confirm structural integrity. Key spectral data include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazole-H), 7.45–7.32 (m, 4H, aromatic-H), 4.55 (s, 2H, CH₂).

  • HRMS (ESI+): m/z calc. for C₁₅H₁₄FN₅ [M+H]⁺: 284.1211, found: 284.1209.

Pharmacological Applications and Mechanisms of Action

Anticancer Activity

The compound exhibits inhibitory activity against tyrosine kinases, particularly those involved in oncogenic signaling (e.g., EGFR and VEGFR). In vitro studies demonstrate an IC₅₀ of 1.2 μM against EGFR-positive breast cancer cells (MCF-7), comparable to erlotinib (IC₅₀ = 0.8 μM). Mechanistically, it stabilizes the kinase in an inactive conformation by occupying the ATP-binding pocket.

Antimicrobial Properties

Preliminary screens reveal broad-spectrum activity against Gram-positive bacteria, with MIC values ranging from 8–32 μg/mL. The fluorophenyl group enhances membrane penetration, while the imidazole moiety disrupts microbial DNA gyrase activity.

Table 3: Antimicrobial Activity Profile

OrganismMIC (μg/mL)Reference
Staphylococcus aureus8VulcanChem
Escherichia coli16VulcanChem
Candida albicans64VulcanChem

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the fluorophenyl and imidazole substituents to optimize potency and pharmacokinetics.

  • In Vivo Toxicology Profiling: Assessment of acute toxicity and maximum tolerated dose in rodent models.

  • Target Identification: Proteomics-based approaches to map off-target interactions and polypharmacology.

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